molecular formula C21H23N3O3S B244252 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide

Katalognummer B244252
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: CWAGUYCRUXCWAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide, also known as BBP-398, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound is of particular interest due to its potential in treating various diseases, including cancer and inflammation.

Wirkmechanismus

The mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide involves the inhibition of specific proteins involved in various cellular processes. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide targets the activity of protein kinases, which are enzymes that regulate the activity of other proteins by adding phosphate groups to them. By inhibiting the activity of protein kinases, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide prevents the activation of downstream signaling pathways that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide inhibits the activity of specific proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis. In addition, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide has been shown to inhibit the activity of proteins involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. In inflammation, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide inhibits the activity of specific enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide is its specificity for protein kinases, which allows for targeted inhibition of specific cellular pathways. In addition, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide is its potential for off-target effects, as it may also inhibit the activity of other proteins that are not involved in the intended cellular pathway.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide. One area of research is in the development of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide analogs with improved specificity and potency. Another area of research is in the investigation of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide could be studied for its potential in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide is a promising small molecule inhibitor that has shown potential in treating various diseases, including cancer and inflammation. The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide has been well-established, and its mechanism of action involves the inhibition of specific proteins involved in cellular processes. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide has several biochemical and physiological effects, and its specificity for protein kinases makes it a promising candidate for drug development. While there are limitations to the use of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide, there are several future directions for its study and development.

Synthesemethoden

The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide involves the reaction of 2-aminobenzothiazole with butanoyl chloride to form N-(butanoyl)-2-aminobenzothiazole. This intermediate is then reacted with 4-propoxybenzoyl chloride to obtain N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide. The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide has been reported in several scientific journals, and the purity of the compound has been confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide has been extensively studied for its potential in treating various diseases. One of the most promising applications of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide is in cancer treatment. Several studies have shown that N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide inhibits the growth and proliferation of cancer cells by targeting specific proteins involved in tumor progression. In addition to cancer, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide has also been investigated for its anti-inflammatory properties. Studies have shown that N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide reduces inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response.

Eigenschaften

Molekularformel

C21H23N3O3S

Molekulargewicht

397.5 g/mol

IUPAC-Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide

InChI

InChI=1S/C21H23N3O3S/c1-3-5-19(25)24-21-23-17-11-8-15(13-18(17)28-21)22-20(26)14-6-9-16(10-7-14)27-12-4-2/h6-11,13H,3-5,12H2,1-2H3,(H,22,26)(H,23,24,25)

InChI-Schlüssel

CWAGUYCRUXCWAG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCCC

Kanonische SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.